molecular formula C14H19NO2S B2619149 N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 2034524-72-4

N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2619149
CAS No.: 2034524-72-4
M. Wt: 265.37
InChI Key: JJSBJNJQMNLFLK-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a chemical compound that features a benzamide group attached to a 2-(oxan-4-ylsulfanyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves the reaction of benzoyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The oxan-4-ylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide: Similar structure but with an acetamido group instead of a benzamide group.

    N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Contains a naphthalene-1-sulfonamido group instead of an oxan-4-ylsulfanyl group.

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is unique due to the presence of the oxan-4-ylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(12-4-2-1-3-5-12)15-8-11-18-13-6-9-17-10-7-13/h1-5,13H,6-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSBJNJQMNLFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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